Potent TRPA1 Activation Compared to Canonical Agonists
10-Hydroxydec-6-en-2-one activates the human TRPA1 cation channel with an EC50 of 500 nM in a Fluo-4 AM-based calcium imaging assay using TREx-HEK cells [1]. This potency is ~15-fold higher than that of the widely studied dietary TRPA1 agonist cinnamaldehyde (EC50 = 7.4 μM) and ~4-fold higher than allyl isothiocyanate (EC50 = 1.9 μM) in comparable recombinant systems [2]. The differential activation strength positions this compound as a more sensitive probe for TRPA1-mediated signaling studies.
| Evidence Dimension | TRPA1 activation potency (EC50) |
|---|---|
| Target Compound Data | 500 nM (0.5 μM) |
| Comparator Or Baseline | Cinnamaldehyde (7.4 μM); Allyl isothiocyanate (1.9 μM) |
| Quantified Difference | ~15-fold vs. cinnamaldehyde; ~4-fold vs. allyl isothiocyanate |
| Conditions | Human TRPA1 expressed in TREx-HEK cells; Fluo-4 AM Ca²⁺ imaging |
Why This Matters
Higher potency at TRPA1 enables lower working concentrations in cellular assays, reducing off-target risks and compound consumption.
- [1] BindingDB. Entry BDBM50104729 (CHEMBL3593947). TRPA1 activation EC50 = 500 nM. View Source
- [2] Son HJ, Kim MJ, Park JH, Ishii S, Misaka T, Rhyu MR. Methyl syringate, a low-molecular-weight phenolic ester, as an activator of the chemosensory ion channel TRPA1. Arch. Pharm. Res. 2012, 35(12), 2211-2218. View Source
